![molecular formula C16H22N2O2 B11715632 benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de (3aS,8aS)-décahydropyrrolo[3,4-d]azépine-6-yle est un composé organique complexe caractérisé par sa structure bicyclique unique. Ce composé appartient à la classe des hétérocycles azotés, connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. La présence à la fois de cycles pyrrolo et azépine dans sa structure en fait un sujet intéressant pour la synthèse chimique et la recherche.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du benzoate de (3aS,8aS)-décahydropyrrolo[3,4-d]azépine-6-yle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'un acide aminé protégé par un groupe benzyle avec un agent cyclisant approprié. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le dichlorométhane ou le tétrahydrofurane, et de catalyseurs tels que des complexes de palladium ou de cuivre pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à écoulement continu. L'utilisation de techniques de criblage à haut débit et d'optimisation garantit la production efficace du composé avec une pureté et un rendement élevés. Les conditions réactionnelles sont soigneusement contrôlées pour maintenir l'intégrité de la structure bicyclique et pour minimiser la formation de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de (3aS,8aS)-décahydropyrrolo[3,4-d]azépine-6-yle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium peuvent convertir les groupes carbonyle en alcools.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en solution aqueuse, trioxyde de chrome dans l'acide acétique.
Réduction : Hydrure d'aluminium et de lithium dans l'éther, borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés avec des groupes hydroxyle ou carbonyle, des dérivés réduits avec des groupes alcool et des dérivés substitués avec divers groupes fonctionnels attachés à la partie benzyle.
Applications de la recherche scientifique
Le benzoate de (3aS,8aS)-décahydropyrrolo[3,4-d]azépine-6-yle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel le benzoate de (3aS,8aS)-décahydropyrrolo[3,4-d]azépine-6-yle exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à diverses réponses biologiques. Les voies exactes impliquées dépendent de l'application spécifique et de la nature des molécules cibles.
Applications De Recherche Scientifique
Benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate d'octahydropyrrolo[3,4-d]azépine-6-yle
- 2-amino-6,8-diméthyl-1,3-dioxo-1,2,3,4-tétrahydropyrrolo[1,2-a]pyrazine-7-carboxylate d'éthyle
Unicité
Le benzoate de (3aS,8aS)-décahydropyrrolo[3,4-d]azépine-6-yle est unique en raison de sa stéréochimie spécifique et de la présence à la fois de cycles pyrrolo et azépine. Cette combinaison de caractéristiques structurales confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
benzyl (3aS,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15-/m1/s1 |
Clé InChI |
WWBNZJPZPBWDQT-HUUCEWRRSA-N |
SMILES isomérique |
C1CN(CC[C@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)


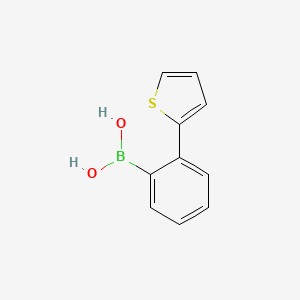

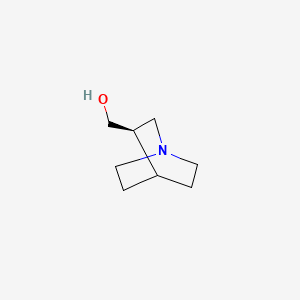

![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
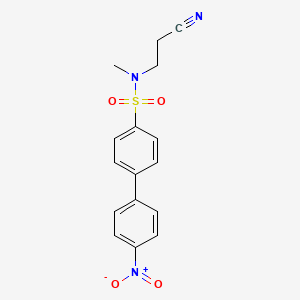
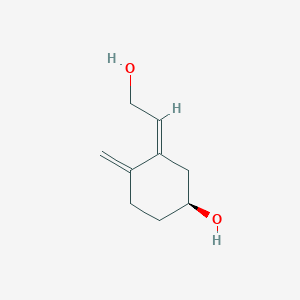
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
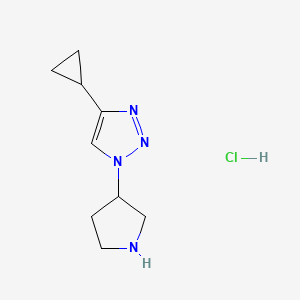
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
